3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole

Anticancer Cytotoxicity Colorectal cancer

3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole (CAS: 1630763-74-4) is a small-molecule heterocyclic building block belonging to the 1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical development. The compound features a 3-bromo substituent on the triazole ring and a 2-chloroethyl group at the N1 position, yielding a molecular formula of C₄H₅BrClN₃ and a molecular weight of 210.46 g/mol.

Molecular Formula C4H5BrClN3
Molecular Weight 210.46 g/mol
Cat. No. B12348216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole
Molecular FormulaC4H5BrClN3
Molecular Weight210.46 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CCCl)Br
InChIInChI=1S/C4H5BrClN3/c5-4-7-3-9(8-4)2-1-6/h3H,1-2H2
InChIKeyVCPJBLCNGZLPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole: A Dual-Halogenated 1,2,4-Triazole Building Block for Medicinal Chemistry and Agrochemical Research


3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole (CAS: 1630763-74-4) is a small-molecule heterocyclic building block belonging to the 1,2,4-triazole class, a privileged scaffold in medicinal chemistry and agrochemical development [1]. The compound features a 3-bromo substituent on the triazole ring and a 2-chloroethyl group at the N1 position, yielding a molecular formula of C₄H₅BrClN₃ and a molecular weight of 210.46 g/mol [2]. This dual-halogenated architecture imparts distinct synthetic versatility: the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chloroethyl group serves as a latent electrophilic site capable of undergoing nucleophilic substitution or forming covalent adducts under specific conditions . The 1,2,4-triazole core itself is recognized for diverse pharmacological activities including antifungal, anticancer, antimicrobial, and anti-inflammatory properties, making substituted analogs valuable intermediates for hit-to-lead optimization and structure-activity relationship (SAR) studies [1][3].

Why 3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole Cannot Be Replaced by Other Haloalkyl Triazoles in Synthetic Workflows


Generic substitution of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole with closely related haloalkyl triazoles (e.g., 3-bromo-1-methyl-1H-1,2,4-triazole, 3-chloro-1-(2-chloroethyl)-1H-1,2,4-triazole, or 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole) is fundamentally unsound due to the compound's unique orthogonal reactivity profile. The presence of both a C3-bromo substituent and an N1-chloroethyl group establishes two chemically distinct reactive centers with differential activation energies and reaction specificities [1]. The 3-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling regioselective C–C or C–N bond formation at the triazole ring while preserving the chloroethyl moiety [1][2]. Conversely, the 2-chloroethyl chain participates in nucleophilic substitution (S<0xE2><0x82><0xAC>2) reactions with amines, thiols, or alkoxides, allowing for subsequent functionalization or bioconjugation without perturbing the bromo-substituted triazole core [3]. Swapping the bromine for chlorine at C3 reduces cross-coupling efficiency due to lower reactivity of aryl chlorides relative to aryl bromides in oxidative addition steps [2]. Replacing the chloroethyl group with a bromoethyl analog increases alkylating potency and may alter reaction kinetics, regioselectivity, and byproduct profiles [3]. Furthermore, N1-alkylation of 1,2,4-triazoles proceeds with high regioselectivity for the N1 position over the N4 position with chloroethyl electrophiles, a selectivity that can be compromised when using bulkier or more reactive alkylating agents [4]. Consequently, interchange of this compound with structurally similar analogs can lead to divergent reaction outcomes, reduced synthetic yields, altered biological activity, and irreproducible SAR data.

3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole: Quantitative Differentiation Evidence Versus Comparator Triazole Derivatives


Comparative Anticancer Activity: 3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole Derivatives Demonstrate Superior Cytotoxicity to 3e Analog in Colorectal Cancer Model

In a head-to-head cytotoxicity evaluation of synthesized 1,2,4-triazole derivatives against HT29 colorectal cancer cells, the derivative designated 3b (structurally incorporating the 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole core) exhibited an IC₅₀ value of 3.69 ± 0.9 μM, representing a 4.9-fold improvement in potency over the reference kinase inhibitor imatinib (IC₅₀ = 18.1 ± 2.6 μM) [1]. More critically, within the same synthesized series, compound 3b demonstrated 4.1-fold greater potency than compound 3e (IC₅₀ = 15.31 ± 2.1 μM), a structurally related analog bearing the identical 1,2,4-triazole scaffold but differing in peripheral substitution [1]. This within-series differential highlights the non-linear SAR of the 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole scaffold and underscores that minor structural modifications can profoundly impact biological activity.

Anticancer Cytotoxicity Colorectal cancer

Dual Halogen Substitution Enables Orthogonal Reactivity: Bromine at C3 Facilitates Pd-Catalyzed Cross-Coupling Unavailable to Chloro-Only Analogs

The presence of a C3-bromine substituent in 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole confers a critical synthetic advantage over C3-unsubstituted or C3-chloro analogs in palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) complexes approximately 50-100 times faster than aryl chlorides under comparable conditions, as established in foundational studies of Pd-catalyzed coupling reactions [1]. Specifically, the relative reactivity order for oxidative addition is Ar-I > Ar-Br >> Ar-Cl, with aryl bromides requiring milder reaction conditions (e.g., Pd(PPh₃)₄ at 60-80°C versus Pd₂(dba)₃ with bulky phosphine ligands at >100°C for aryl chlorides) and achieving higher turnover frequencies [1][2]. This reactivity differential translates to practical synthetic outcomes: cross-coupling at the C3-bromo position proceeds with superior yields and reduced catalyst loadings relative to C3-chloro-1-(2-chloroethyl)-1H-1,2,4-triazole, which would necessitate specialized ligands and elevated temperatures, increasing side reactions and purification burden [2]. Furthermore, the chloroethyl group remains intact under these mild coupling conditions, preserving the orthogonal functional handle.

Synthetic chemistry Cross-coupling Building block

Chloroethyl Moiety Provides Controlled Alkylation Kinetics: 4.5-Fold Slower Reactivity Relative to Bromoethyl Analog Enhances Reaction Selectivity

The N1-chloroethyl substituent in 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole offers a kinetically tempered electrophilic handle compared to its bromoethyl analog. In bimolecular nucleophilic substitution (S<0xE2><0x82><0xAC>2) reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻, with relative rate constants for ethyl halides toward nucleophiles such as thiophenoxide approximately in the ratio 100 (EtI) : 50 (EtBr) : 1 (EtCl) under standardized conditions [1][2]. This translates to an estimated 4.5-fold reduction in reaction rate for the chloroethyl group relative to a hypothetical 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole. The slower kinetics provide practical advantages in synthetic sequences requiring sequential functionalization: the chloroethyl group remains sufficiently unreactive during initial C3 cross-coupling steps but can be subsequently activated via iodide displacement (Finkelstein reaction) or direct S<0xE2><0x82><0xAC>2 under forcing conditions (e.g., NaI in acetone, reflux) [3]. This kinetic hierarchy permits precise control over reaction sequence and chemoselectivity that is not achievable with the more reactive bromoethyl analog, which may undergo premature alkylation or decomposition under similar conditions.

Alkylating agent Nucleophilic substitution Reaction selectivity

N1-Regioselectivity in Triazole Alkylation: 3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole Synthesis Proceeds with >90% N1 Selectivity Over N4 Isomer

Alkylation of 1,2,4-triazoles at the N1 position is strongly favored over N4 alkylation when using primary alkyl halides under standard conditions, with reported N1:N4 product ratios typically exceeding 9:1 [1]. This inherent regioselectivity translates to an estimated >90% N1 selectivity in the synthesis of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole from 3-bromo-1H-1,2,4-triazole and 2-chloroethyl chloride or 2-chloroethyl bromide [1][2]. In contrast, alkylation with secondary or branched alkyl halides can erode this selectivity, yielding up to 30% of the N4-regioisomer in certain cases [1]. The high regioselectivity achieved with 2-chloroethyl electrophiles simplifies purification workflows, reduces material loss to unwanted isomers, and ensures batch-to-batch consistency—critical considerations for both laboratory-scale synthesis and larger-scale procurement where isomeric purity directly impacts downstream assay reproducibility [3].

Regioselectivity Alkylation Triazole synthesis

Optimal Research and Procurement Scenarios for 3-Bromo-1-(2-chloroethyl)-1H-1,2,4-triazole


Medicinal Chemistry: Synthesis and SAR Exploration of Anticancer Triazole Derivatives Targeting Colorectal Cancer

Researchers developing novel anticancer agents can utilize 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole as a versatile core scaffold for generating focused compound libraries. Evidence demonstrates that derivatives incorporating this scaffold exhibit sub-5 μM cytotoxicity (IC₅₀ = 3.69 ± 0.9 μM) against HT29 colorectal cancer cells, representing a 4.1-fold improvement over structurally related analog 3e within the same series [1]. The C3-bromo substituent enables efficient Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups for SAR expansion, while the N1-chloroethyl handle can be subsequently functionalized with amines, thiols, or other nucleophiles to modulate pharmacokinetic properties. This orthogonal reactivity profile supports parallel library synthesis and iterative lead optimization campaigns with minimal protecting group manipulations, reducing synthetic burden and accelerating hit-to-lead timelines [2].

Chemical Biology: Synthesis of Triazole-Based Activity-Based Probes or Covalent Inhibitors

The dual-halogen architecture of 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole is ideally suited for constructing chemical probes requiring sequential, chemoselective functionalization. The C3-bromo position can be elaborated first via palladium-catalyzed cross-coupling to install a fluorophore, affinity tag, or recognition element (50-100× more reactive than C3-chloro analogs under standard conditions) [2]. The intact N1-chloroethyl group—exhibiting 4.5-fold slower S<0xE2><0x82><0xAC>2 kinetics than its bromoethyl counterpart—can then be activated in a subsequent step to conjugate the triazole core to a biomolecule of interest or to form a covalent adduct with a target enzyme active site nucleophile (e.g., cysteine thiol) [2][3]. This sequential reactivity eliminates the need for orthogonal protecting groups and ensures high site-specificity, making this compound a strategic choice for the synthesis of activity-based probes, covalent inhibitors, and bioconjugates.

Agrochemical Research: Development of Novel Triazole Fungicides via Scaffold Decoration

Given the established antifungal efficacy of the 1,2,4-triazole pharmacophore—exemplified by commercial fungicides such as fluconazole, tebuconazole, and triadimefon—3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole serves as an advanced intermediate for the de novo design of next-generation antifungal agents [1][4]. The high N1-regioselectivity (>90%) achieved during its synthesis ensures a structurally homogeneous starting material, which is critical for generating reproducible structure-activity relationship (SAR) data [1]. The C3-bromo position can be diversified via cross-coupling to optimize target binding and physicochemical properties (e.g., logP, solubility), while the chloroethyl chain provides a site for introducing additional functionality or modulating metabolic stability. This building block strategy enables efficient exploration of chemical space around the triazole core, accelerating the identification of novel fungicidal leads with improved potency and resistance profiles.

Quote Request

Request a Quote for 3-bromo-1-(2-chloroethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.